![molecular formula C14H18N2O2 B3050546 tert-Butyl ((1H-indol-5-yl)methyl)carbamate CAS No. 267875-62-7](/img/structure/B3050546.png)
tert-Butyl ((1H-indol-5-yl)methyl)carbamate
Overview
Description
Tert-Butyl ((1H-indol-5-yl)methyl)carbamate is a chemical compound with the molecular formula C14H18N2O2 . It has a molecular weight of 246.305 Da and a CAS number of 875-62-7 .
Molecular Structure Analysis
The molecular structure of tert-Butyl ((1H-indol-5-yl)methyl)carbamate consists of a tert-butyl group attached to a carbamate group, which is in turn attached to a 1H-indol-5-yl methyl group .Physical And Chemical Properties Analysis
Tert-Butyl ((1H-indol-5-yl)methyl)carbamate has a density of 1.045 g/cm3 . It has a boiling point of 221.5ºC at 760 mmHg . The flash point is 78.9ºC .Scientific Research Applications
Synthesis and Intermediate Applications
tert-Butyl ((1H-indol-5-yl)methyl)carbamate is a key intermediate in the synthesis of various biologically active compounds. A notable example is its use in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment. The synthesis process involves steps like acylation, nucleophilic substitution, and reduction, and has been optimized for efficiency, as demonstrated in the work by Zhao, Guo, Lan, and Xu (2017) (Zhao, Guo, Lan, & Xu, 2017).
Crystal Structure and Molecular Interactions
The compound plays a role in the crystal structure formation of related molecules. Baillargeon et al. (2017) studied the crystal structures of chlorodiacetylene and iododiacetylene derivatives, revealing how molecules link via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Role in Hydrogen Bond-Based Interactions
Das et al. (2016) highlighted the significance of tert-Butyl ((1H-indol-5-yl)methyl)carbamate in the formation of hydrogen bond-based interactions in molecular structures. Their study of two carbamate derivatives showed how such interactions can assemble molecules into a three-dimensional architecture, emphasizing the molecule's role in the formation of complex molecular structures (Das et al., 2016).
Applications in Organic Synthesis
In organic synthesis, this compound is used for various transformations and reactions. For instance, Padwa, Brodney, and Lynch (2003) employed it in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, demonstrating its versatility in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).
Role in Marine Alkaloid Analogues Synthesis
Carbone et al. (2013) utilized tert-Butyl ((1H-indol-5-yl)methyl)carbamate in the synthesis of deaza-analogues of the bisindole marine alkaloid Topsentin. Their research highlighted the molecule's utility in creating complex marine alkaloids, which have potential applications in pharmacology (Carbone et al., 2013).
properties
IUPAC Name |
tert-butyl N-(1H-indol-5-ylmethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-12-11(8-10)6-7-15-12/h4-8,15H,9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLKVGMKXJWVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652377 | |
Record name | tert-Butyl [(1H-indol-5-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1H-indol-5-yl)methyl)carbamate | |
CAS RN |
267875-62-7 | |
Record name | tert-Butyl [(1H-indol-5-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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